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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
1,3-diiodobenzene (m-diiodobenzene), a key intermediate in various fields including organic
synthesis, pharmaceuticals, and materials science.[1][2] A thorough understanding of its
thermodynamic characteristics is crucial for process optimization, reaction modeling, and
ensuring the stability and purity of resulting compounds. This document compiles critically
evaluated experimental data, outlines common experimental methodologies for their
determination, and presents a generalized workflow for a key analytical technique.

Core Thermodynamic Data

The thermodynamic properties of 1,3-diiodobenzene have been characterized through various
experimental and computational methods. The following tables summarize the most critical
guantitative data available, primarily from the National Institute of Standards and Technology
(NIST) database.[3]

Table 1: Phase Transition Properties
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Property Value Units Comments Reference
) ) Crystal 1, Liquid,
Triple Point
307.34 K and Gas [3]
Temperature _—
equilibrium
Normal Boiling
558.15 K At 101.325 kPa [3]
Temperature
Critical )
879.0 K Estimated [3]
Temperature
Critical Pressure  4809.84 kPa Estimated [3]
34-37 °C
Melting Point (307.15-310.15 °C (K) Literature value [1]
K)
Enthalpy of ) )
) 16.0 kJ/mol At triple point [3]
Fusion
Entropy of
, 51.9 J/mol-K At 307.35 K
Fusion

Table 2: Enthalpy and Heat Capacity
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Temperat Pressure Comment Referenc

Property Value Units
ure (K) (kPa) s e

Standard

Molar

Enthalpy of 93.7 kJ/mol 298.15 100 [3]
Formation

(crystal)

Enthalpy of i
T At triple
Vaporizatio  70.0 kJd/mol 307.34 0.026 ] [3]
point
n

Heat

Capacity at

Constant 134.86 J/mol-K 300.0 100 [3]
Pressure

(Ideal Gas)

Heat

Capacity at )
} At triple
Saturation 210.0 J/mol-K 307.34 0.026 - [3]
oin
Pressure P

(Liquid)

Table 3: Density

Temperatur  Pressure

State Value Units Reference
e (K) (kPa)
Liquid (at
. _ 2370.0 kg/m 3 307.34 0.026 [3]
Triple Point)
Gas (at
Normal 4.4 kg/m 3 558.15 101.325 [3]
Boiling Point)

Experimental Protocols
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The determination of the thermodynamic properties of organic compounds like 1,3-
diiodobenzene relies on a suite of well-established experimental techniques. While specific,
detailed protocols for this particular compound are often found in primary literature that may be
difficult to access, the general methodologies are described below.

Determination of Enthalpy of Fusion: Differential
Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the
difference in the amount of heat required to increase the temperature of a sample and a
reference as a function of temperature.[4] It is a powerful tool for determining the enthalpy of
fusion (melting).

Methodology:

o Sample Preparation: A small, accurately weighed sample of 1,3-diiodobenzene (typically 1-
5 mg) is hermetically sealed in an aluminum pan.[4] An empty, sealed pan is used as a
reference.

¢ Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific temperature profile, which includes an initial
isothermal period, a controlled heating ramp through the melting point of the sample, and a
final isothermal period. A constant heating rate, for example, 2 K/min, is applied.[5]

o Data Acquisition: During the heating process, the instrument records the differential heat flow
between the sample and the reference. As the sample melts, it absorbs energy, resulting in
an endothermic peak on the DSC thermogram.

o Data Analysis: The area under the melting peak is integrated to determine the total heat
absorbed during the phase transition. This value, divided by the mass of the sample, gives
the specific enthalpy of fusion (in J/g), which can then be converted to the molar enthalpy of
fusion (in kJ/mol) using the molar mass of 1,3-diiodobenzene. The onset temperature of the
peak is typically taken as the melting point.

Determination of Enthalpy of Combustion: Bomb
Calorimetry
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Bomb calorimetry is the standard method for determining the heat of combustion of solid and
liquid samples.[6][7] For organoiodine compounds, specialized techniques such as rotating-
bomb calorimetry may be employed to ensure complete combustion and dissolution of
products, although static-bomb calorimetry is also used.

Methodology:

o Sample Preparation: A known mass of 1,3-diiodobenzene is pressed into a pellet and
placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb".[8] A
small amount of water is added to the bomb to saturate the internal atmosphere and dissolve
the combustion products. A fuse wire is positioned to be in contact with the sample.

o Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of
pure oxygen, typically to around 30 atm.[9][10]

o Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an
insulated container (the calorimeter). The entire assembly is allowed to reach thermal
equilibrium.

e Ignition and Temperature Measurement: The sample is ignited by passing an electric current
through the fuse wire. The combustion reaction releases heat, which is transferred to the
bomb and the surrounding water, causing a temperature rise. The temperature of the water
is precisely measured over time until it reaches a maximum and then begins to cool.

e Analysis: The total heat released is calculated from the temperature rise and the previously
determined heat capacity of the calorimeter system. Corrections are made for the heat of
ignition and any side reactions. From the heat of combustion at constant volume (AU), the
enthalpy of combustion at constant pressure (AH) can be calculated.

Determination of Vapor Pressure: Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-
volatility compounds.

Methodology:
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o Sample Preparation: A sample of 1,3-diiodobenzene is placed in a saturator, which is a tube
packed with an inert material like glass beads to increase the surface area for evaporation.

o Experimental Setup: The saturator is placed in a thermostatically controlled environment to
maintain a constant temperature. A stream of an inert gas, such as nitrogen, is passed
through the saturator at a slow, controlled flow rate.

o Saturation and Trapping: The inert gas becomes saturated with the vapor of 1,3-
diiodobenzene as it passes through the saturator. The gas stream is then passed through a
cold trap to condense the transported substance.

e Quantification: The mass of the condensed 1,3-diiodobenzene is determined, typically by
gas chromatography.

o Calculation: The vapor pressure is calculated from the mass of the transported substance,
the volume of the carrier gas, and the temperature, using the ideal gas law.

Computational Studies

In addition to experimental measurements, computational quantum chemistry methods are

increasingly used to predict the thermodynamic properties of molecules. Density Functional
Theory (DFT) and other ab initio methods can provide valuable insights into properties like

enthalpy of formation, entropy, and heat capacity.[11][12]

These methods involve solving the Schrédinger equation for the molecule to determine its
electronic structure and energy.[13] From the calculated energies of optimized molecular
geometries and their vibrational frequencies, thermodynamic properties can be derived using
statistical mechanics.[12][13][14] For instance, the enthalpy of formation can be calculated from
the computed atomization energy of the molecule.[15][16] While providing a powerful predictive
tool, the accuracy of these calculations is highly dependent on the level of theory and basis set
employed.[17]

Visualizations
Experimental Workflow: Differential Scanning
Calorimetry (DSC)
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The following diagram illustrates a generalized workflow for determining the enthalpy of fusion
of 1,3-diiodobenzene using DSC.
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Caption: Generalized workflow for determining the enthalpy of fusion using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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